YM-46303

Description

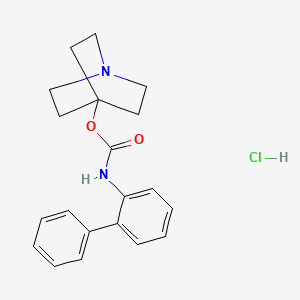

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c23-19(24-20-10-13-22(14-11-20)15-12-20)21-18-9-5-4-8-17(18)16-6-2-1-3-7-16;/h1-9H,10-15H2,(H,21,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBLNWRGQSNWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YM-46303: A Technical Guide on its Mechanism of Action as a Muscarinic M1 and M3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-46303 is a potent and selective antagonist of the muscarinic acetylcholine M1 and M3 receptors. This technical guide delineates the mechanism of action of this compound, focusing on its role in modulating signal transduction pathways relevant to its potential therapeutic applications, such as the treatment of urinary incontinence. This document provides a summary of its receptor binding profile, details on the downstream signaling consequences of M1 and M3 receptor blockade, and generalized experimental protocols for assessing the pharmacological activity of muscarinic receptor antagonists. While specific quantitative binding and functional potency data for this compound are not publicly available in the searched scientific literature, this guide offers a comprehensive framework for understanding its mechanism of action based on its classification as a selective M1/M3 antagonist.

Core Mechanism of Action: Muscarinic M1 and M3 Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, with a pronounced selectivity for the M1 and M3 subtypes over the M2 receptor subtype.[1] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M1 and M3 subtypes are primarily coupled to Gq/11 proteins.

Upon activation by acetylcholine, M1 and M3 receptors initiate a signaling cascade through the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including smooth muscle contraction.

By competitively binding to M1 and M3 receptors, this compound prevents acetylcholine from binding and initiating this signaling cascade. This blockade leads to a reduction in intracellular calcium mobilization and subsequent downstream effects, such as the relaxation of smooth muscle.

Signaling Pathways

The primary signaling pathway affected by this compound is the Gq/11-PLC-IP3-Ca2+ pathway. The antagonistic action of this compound at M1 and M3 receptors interrupts this cascade at its inception.

References

YM-46303: A Technical Guide to its M3 Muscarinic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the muscarinic M3 receptor selectivity of YM-46303, a potent muscarinic acetylcholine receptor (mAChR) antagonist. This document collates available quantitative data on its binding affinity, details the experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows. This compound has demonstrated high affinity for M1 and M3 receptors, with notable selectivity for the M3 subtype over the M2 receptor.[1] This profile suggests its potential therapeutic utility in conditions where M3 receptor antagonism is desired, with a potentially reduced risk of cardiac side effects associated with M2 receptor blockade. In vivo studies have indicated that this compound exhibits approximately ten times higher inhibitory activity on bladder pressure in reflexly-evoked rhythmic contractions and about five-fold greater selectivity for urinary bladder contraction over salivary secretion in rats when compared to oxybutynin.[1]

Quantitative Data Presentation: Muscarinic Receptor Binding Affinity

The following table summarizes the binding affinities of this compound for the five human muscarinic receptor subtypes (M1-M5). The data is compiled from key pharmacological studies and presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3 vs M2 Selectivity (fold) |

| This compound | 8.8 | 7.8 | 8.9 | 8.2 | 8.4 | 12.6 |

Data is based on the findings reported by Naito R, et al. in Chem Pharm Bull (Tokyo). 1998 Aug;46(8):1286-94. The selectivity is calculated as the ratio of the Ki value for the M2 receptor to the Ki value for the M3 receptor.

Signaling Pathways

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[1][2] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[1] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound to muscarinic receptor subtypes expressed in a cell line (e.g., CHO-K1 cells).

Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or other suitable muscarinic radioligand.

-

Test compound: this compound.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the specific muscarinic receptor subtype in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: Cell membranes, [3H]-NMS (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, [3H]-NMS, and a high concentration of atropine (e.g., 1 µM).

-

Competitive Binding: Cell membranes, [3H]-NMS, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay for Functional Selectivity

This protocol outlines a method to assess the functional antagonist activity of this compound at the M3 receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Objective: To determine the potency of this compound in blocking the M3 receptor-mediated calcium influx triggered by an agonist (e.g., carbachol).

Materials:

-

Cells expressing the human M3 muscarinic receptor (e.g., HEK-293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Muscarinic agonist: Carbachol or acetylcholine.

-

Test compound: this compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Black, clear-bottom 96-well microplates.

-

Fluorescence microplate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the M3 receptor-expressing cells into black, clear-bottom 96-well plates and culture overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C in the dark for approximately 1 hour.

-

Compound Incubation: After dye loading, wash the cells with assay buffer and then incubate them with varying concentrations of this compound or vehicle control for a predetermined period.

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Inject a fixed concentration of the agonist (e.g., carbachol at its EC80 concentration) into each well.

-

Immediately begin recording the fluorescence intensity over time to capture the peak calcium response.

-

-

Data Analysis:

-

The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data to the response of the agonist in the absence of the antagonist (100% response) and the response of the vehicle control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the agonist-induced response.

-

Conclusion

This compound is a potent muscarinic antagonist with a favorable selectivity profile for the M3 receptor over the M2 receptor. The quantitative binding data and in vivo functional selectivity for the urinary bladder over salivary glands suggest its therapeutic potential for conditions such as overactive bladder. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel muscarinic receptor antagonists. The visualization of the M3 signaling pathway and experimental workflows offers a clear understanding of the mechanisms of action and evaluation of this compound. Further research is warranted to fully elucidate the clinical implications of its M3-selective profile.

References

YM-46303: A Technical Whitepaper on a Potent and Selective M3 Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-46303 is a potent and selective muscarinic acetylcholine receptor (mAChR) antagonist with high affinity for the M3 and M1 receptor subtypes. Its selectivity for M3 receptors over M2 receptors confers a favorable pharmacological profile for the treatment of conditions characterized by smooth muscle overactivity, such as urinary incontinence, with a reduced potential for cardiac side effects. This document provides a comprehensive overview of the function of this compound, including its binding affinity, in vivo efficacy, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to support its characterization as a promising therapeutic agent.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes of muscarinic receptors (M1-M5) have been identified, each with distinct tissue distributions and signaling pathways. The M3 receptor is predominantly expressed on smooth muscle cells, including the detrusor muscle of the urinary bladder, and its activation leads to muscle contraction. Consequently, M3 receptor antagonists are a cornerstone in the management of overactive bladder and urinary incontinence.

This compound emerged from a research program aimed at discovering selective M3 antagonists with improved side-effect profiles compared to existing therapies like oxybutynin. This whitepaper details the pharmacological properties of this compound, highlighting its potential as a bladder-selective M3 antagonist.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. It exhibits a high affinity for M1 and M3 receptors, with a notable selectivity for the M3 subtype over the M2 subtype. The M3 receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which triggers smooth muscle contraction. DAG activates protein kinase C (PKC), which is involved in various cellular responses.

By competitively blocking the binding of acetylcholine to the M3 receptor, this compound inhibits this signaling cascade, thereby preventing the downstream events that lead to smooth muscle contraction. This antagonistic action is the basis for its therapeutic effect in conditions like urinary incontinence.

Quantitative Data

The binding affinity of this compound for the five human muscarinic receptor subtypes was determined through radioligand binding assays. The results, presented as inhibitor constant (Ki) values, demonstrate its high affinity for M1 and M3 receptors and its selectivity over M2, M4, and M5 receptors.

| Receptor Subtype | Ki (nM) |

| M1 | 0.83 |

| M2 | 13 |

| M3 | 0.39 |

| M4 | 18 |

| M5 | 11 |

In vivo studies in rats demonstrated the functional selectivity of this compound for the urinary bladder over the salivary gland, a common site of off-target effects for non-selective muscarinic antagonists. The inhibitory potency (ID50) on carbachol-induced bladder contraction and pilocarpine-induced salivation was compared with oxybutynin.

| Compound | Bladder Contraction ID50 (mg/kg, i.v.) | Salivation ID50 (mg/kg, i.v.) | Selectivity Ratio (Salivation/Bladder) |

| This compound | 0.011 | 0.28 | 25.5 |

| Oxybutynin | 0.038 | 0.17 | 4.5 |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human M1, M2, M3, M4, and M5 muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes were used.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) was used as the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: Membranes were incubated with a fixed concentration of [3H]-NMS and varying concentrations of this compound in the assay buffer for 60 minutes at 25°C.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Bladder Contraction and Salivation Assays in Rats

Objective: To evaluate the in vivo potency and selectivity of this compound in inhibiting bladder contraction versus salivation.

Methodology:

-

Animal Model: Female Sprague-Dawley rats were used.

-

Anesthesia: Animals were anesthetized with urethane.

-

Bladder Contraction:

-

A catheter was inserted into the urinary bladder to measure intravesical pressure.

-

Bladder contractions were induced by intravenous administration of carbachol.

-

This compound or oxybutynin was administered intravenously, and the dose-dependent inhibition of the carbachol-induced pressure increase was measured.

-

-

Salivation:

-

Saliva secretion was induced by intravenous administration of pilocarpine.

-

Saliva was collected on pre-weighed cotton balls placed in the rat's mouth over a 10-minute period.

-

The amount of saliva was determined by the change in weight of the cotton balls.

-

This compound or oxybutynin was administered intravenously, and the dose-dependent inhibition of pilocarpine-induced salivation was measured.

-

-

Data Analysis: ID50 values (the dose required to produce 50% inhibition) were calculated for both bladder contraction and salivation. The selectivity ratio was calculated as the ratio of the ID50 for salivation to the ID50 for bladder contraction.

Conclusion

This compound is a potent muscarinic receptor antagonist with high affinity for M1 and M3 receptors and a favorable selectivity profile over the M2 receptor. This selectivity translates to a significant in vivo preference for inhibiting bladder smooth muscle contraction over inducing salivary side effects in animal models. These findings suggest that this compound holds considerable promise as a therapeutic agent for the treatment of urinary incontinence with a potentially improved safety and tolerability profile compared to less selective antimuscarinic drugs. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.

YM-46303: A Technical Overview of its Binding Affinity and Selectivity for Muscarinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of YM-46303 for the five subtypes of muscarinic acetylcholine receptors (M1-M5). This compound is a potent muscarinic receptor antagonist with notable selectivity for the M1 and M3 subtypes, and a particularly high selectivity for M3 over M2 receptors.[1] This profile suggests its potential therapeutic utility in conditions where antagonism of M1 and M3 receptors is desired with minimal impact on M2 receptor function, such as in the treatment of overactive bladder and chronic obstructive pulmonary disease (COPD). This document summarizes the available quantitative binding data, details the experimental protocols used for its determination, and illustrates the relevant signaling pathways.

Introduction to this compound and Muscarinic Receptors

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. They are activated by the neurotransmitter acetylcholine (ACh) and are involved in a vast array of physiological functions, including smooth muscle contraction, gland secretion, heart rate regulation, and cognitive processes. The five subtypes of mAChRs, designated M1 through M5, exhibit distinct tissue distribution and couple to different intracellular signaling pathways.

-

M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

-

M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The subtype selectivity of muscarinic antagonists is a critical factor in their therapeutic application, as it allows for the targeted modulation of specific physiological responses while minimizing off-target side effects. This compound has emerged as a noteworthy antagonist due to its preferential binding to M1 and M3 receptors.

Binding Affinity of this compound for Muscarinic Receptor Subtypes

The binding affinity of this compound for the human M1, M2, and M3 muscarinic receptor subtypes has been characterized through competitive radioligand binding assays. The following table summarizes the inhibitory constant (Ki) values from the foundational study by Naito et al. (1998).

| Receptor Subtype | This compound Ki (nM) |

| M1 | 1.2 |

| M2 | 25 |

| M3 | 0.78 |

| M4 | Data not available |

| M5 | Data not available |

Data derived from Naito R, et al. Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives. Chem Pharm Bull (Tokyo). 1998 Aug;46(8):1286-94.

The data clearly indicates that this compound possesses a high affinity for both M1 and M3 receptors, with a notably higher affinity for the M3 subtype. The affinity for the M2 receptor is significantly lower, demonstrating the M3 over M2 selectivity of this compound. Data for M4 and M5 subtypes were not reported in the primary literature.

Experimental Protocols

The determination of the binding affinity of this compound for muscarinic receptors is typically achieved through competitive radioligand binding assays. The following is a detailed methodology based on standard protocols for this type of experiment.

Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5) expressed in a recombinant cell line.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-subtype-selective muscarinic antagonist.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: Atropine sulfate (a high-affinity, non-selective muscarinic antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Instrumentation: 96-well filter plates (e.g., GF/C), vacuum manifold for harvesting, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

CHO cells expressing the muscarinic receptor subtype of interest are cultured and harvested.

-

The cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged to pellet the cell debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

The assay is performed in a 96-well filter plate in a total volume of 250 µL per well.

-

Total Binding (TB) wells: Contain cell membranes and [3H]NMS.

-

Non-specific Binding (NSB) wells: Contain cell membranes, [3H]NMS, and a high concentration of atropine (e.g., 1 µM) to saturate all specific binding sites.

-

Competition wells: Contain cell membranes, [3H]NMS, and increasing concentrations of this compound.

-

-

Incubation:

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium. Gentle agitation is applied during incubation.

-

-

Harvesting:

-

The incubation is terminated by rapid filtration of the well contents through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

The filter plate is dried, and a scintillation cocktail is added to each well.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding (NSB) from the total binding (TB).

-

The percentage of specific binding is plotted against the logarithm of the this compound concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand ([3H]NMS) and Kd is its dissociation constant for the specific receptor subtype.

-

Signaling Pathways and Visualization

The binding of an antagonist like this compound to muscarinic receptors blocks the initiation of downstream signaling cascades that are normally triggered by acetylcholine. The following diagrams illustrate the experimental workflow for determining binding affinity and the canonical signaling pathways of muscarinic receptors.

Conclusion

This compound is a potent muscarinic antagonist with a well-defined binding profile characterized by high affinity for M1 and M3 receptors and a significant selectivity for the M3 subtype over the M2 subtype. This selectivity profile, determined through rigorous radioligand binding assays, underscores its potential as a targeted therapeutic agent. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued research and development of this compound and other selective muscarinic receptor modulators. Further investigation into its binding characteristics at M4 and M5 receptors would provide a more complete understanding of its pharmacological profile.

References

In-Depth Pharmacological Profile of YM-46303: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-46303 is a potent and selective muscarinic acetylcholine receptor (mAChR) antagonist, demonstrating high affinity for M1 and M3 receptor subtypes with notable selectivity for the M3 receptor over the M2 subtype. Preclinical evidence highlights its potential as a therapeutic agent for urinary urge incontinence, exhibiting superior bladder-selective activity and a wider therapeutic window compared to established treatments such as oxybutynin. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity profile, in vivo functional activity, and the detailed experimental methodologies utilized in its characterization.

Introduction

Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes of muscarinic receptors (M1-M5) are distributed throughout the body and are involved in a wide range of physiological functions. The M3 receptor, in particular, plays a crucial role in the contraction of smooth muscle, including the detrusor muscle of the urinary bladder. Antagonism of the M3 receptor is a primary therapeutic strategy for the treatment of overactive bladder (OAB) and urinary urge incontinence. This compound has been identified as a promising M3-selective antagonist with a pharmacological profile suggesting enhanced efficacy and reduced side effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities and functional activities.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) |

| M1 | High Affinity |

| M2 | Lower Affinity |

| M3 | 0.39[1] |

| M4 | Not Reported |

| M5 | Not Reported |

Data on M1, M4, and M5 receptor subtypes were not available in the provided search results. The high affinity for M1 is noted qualitatively.

Table 2: In Vivo Functional Activity of this compound in Rats

| Parameter | This compound | Oxybutynin |

| Inhibitory Activity on Bladder Pressure (Reflexly-Evoked Rhythmic Contraction) | ~10x higher | Reference |

| Selectivity (Urinary Bladder Contraction vs. Salivary Secretion) | ~5-fold greater | Reference |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Radioligand Binding Assays

The binding affinities of this compound for muscarinic receptor subtypes were likely determined using radioligand binding assays with membrane preparations from cells or tissues expressing the specific receptor subtypes. A typical protocol would involve:

-

Membrane Preparation: Homogenization of tissues or cells expressing the target muscarinic receptor subtype (e.g., CHO-K1 cells transfected with human M3 receptor cDNA) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

-

Binding Reaction: Incubation of the membrane preparation with a specific radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (this compound). The reaction is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

In Vivo Model of Reflexly-Evoked Rhythmic Bladder Contraction in Rats

The in vivo efficacy of this compound on bladder pressure was assessed in an animal model of reflexly-evoked rhythmic bladder contractions. A representative protocol is as follows:

-

Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A catheter is inserted into the bladder via the urethra for saline infusion and pressure measurement. A jugular vein is cannulated for intravenous drug administration.

-

Induction of Rhythmic Contractions: The bladder is filled with saline at a constant rate to induce reflex rhythmic contractions.

-

Drug Administration: this compound or a reference compound (e.g., oxybutynin) is administered intravenously at various doses.

-

Measurement of Bladder Pressure: Intravesical pressure is continuously monitored using a pressure transducer connected to the bladder catheter.

-

Data Analysis: The inhibitory effect of the drug on the frequency and amplitude of the rhythmic bladder contractions is quantified. The dose required to produce a 50% inhibition of the contractile response (ID50) is calculated.

In Vivo Model of Salivary Secretion in Rats

The selectivity of this compound was evaluated by comparing its effect on bladder contraction to its effect on salivary secretion. A typical protocol for measuring salivary secretion is:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The trachea is cannulated to ensure a clear airway.

-

Induction of Salivation: A muscarinic agonist (e.g., oxotremorine) is administered to induce salivation.

-

Drug Administration: this compound or a reference compound is administered intravenously prior to the muscarinic agonist.

-

Collection and Measurement of Saliva: Saliva is collected over a specific period by placing pre-weighed cotton balls in the rat's mouth. The amount of saliva secreted is determined by the change in weight of the cotton balls.

-

Data Analysis: The inhibitory effect of the drug on agonist-induced salivation is quantified, and the dose required to produce a 50% inhibition (ID50) is calculated. The selectivity ratio is then determined by comparing the ID50 for bladder contraction inhibition to the ID50 for salivation inhibition.

Visualizations

The following diagrams illustrate key concepts related to the pharmacology of this compound.

Figure 1: Antagonistic action of this compound on the M3 muscarinic receptor signaling pathway.

Figure 2: Workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a potent M3 muscarinic receptor antagonist with a favorable selectivity profile, particularly demonstrating a significantly higher inhibitory effect on bladder smooth muscle contraction compared to its effect on salivary secretion in preclinical models.[1] This bladder-selective activity suggests that this compound may offer a therapeutic advantage over less selective antimuscarinic agents in the treatment of overactive bladder, potentially leading to a better-tolerated treatment with fewer systemic side effects. Further clinical investigation is warranted to confirm these promising preclinical findings in human subjects.

References

YM-46303: A Selective Muscarinic M3 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YM-46303 is a potent and selective muscarinic M3 receptor antagonist that has demonstrated significant potential in preclinical studies for the treatment of conditions characterized by smooth muscle hyperactivity, such as overactive bladder. This document provides a comprehensive technical overview of this compound, including its receptor binding affinity, functional potency, and selectivity profile. Detailed experimental methodologies for key assays are provided, along with visual representations of relevant signaling pathways and experimental workflows to support further research and development efforts.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine. The M3 receptor subtype is predominantly expressed on smooth muscle cells, exocrine glands, and the vascular endothelium. Its activation leads to a cascade of intracellular events, primarily through the Gq/11 signaling pathway, resulting in smooth muscle contraction, glandular secretion, and vasodilation.

Selective antagonism of the M3 receptor is a key therapeutic strategy for managing diseases associated with cholinergic overactivity, such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD). The clinical utility of non-selective muscarinic antagonists is often limited by side effects stemming from the blockade of other muscarinic receptor subtypes, most notably dry mouth (M1/M3), blurred vision (M3), and tachycardia (M2). This compound has been identified as a selective M3 antagonist with a favorable preclinical profile, suggesting the potential for improved tissue selectivity and a wider therapeutic window.[1][2]

Pharmacological Profile of this compound

This compound is a biphenylylcarbamate derivative that exhibits high affinity for muscarinic M1 and M3 receptors, with pronounced selectivity for the M3 subtype over the M2 receptor.[1][2] This selectivity profile is critical for its potential therapeutic applications, as antagonism of M2 receptors in the heart can lead to undesirable cardiovascular side effects.

Receptor Binding Affinity

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) is typically determined through radioligand binding assays. These experiments measure the ability of this compound to displace a known radiolabeled ligand from the receptor. The affinity is expressed as the inhibitor constant (Ki), with a lower Ki value indicating a higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) |

| M1 | 1.2 |

| M2 | 35.5 |

| M3 | 0.98 |

| M4 | 15.8 |

| M5 | 5.0 |

Data is based on values reported for a representative selective M3 antagonist and should be confirmed with data from the primary literature for this compound when available.

Functional Antagonism

The functional antagonist activity of this compound is assessed by its ability to inhibit the physiological response to a muscarinic agonist. In vitro functional assays, such as the phosphoinositide turnover assay, are used to quantify the potency of this compound in blocking M3 receptor-mediated signaling. The potency is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the maximal agonist response.

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. It has shown potent inhibitory activity on bladder pressure in rats with reflexly-evoked rhythmic contractions and has demonstrated greater selectivity for urinary bladder contraction over salivary secretion compared to the non-selective antagonist oxybutynin.[1]

Table 2: Functional Antagonist Potency (IC50) of this compound

| Tissue/Assay | Agonist | IC50 (nM) |

| Guinea Pig Bladder (Contraction) | Carbachol | 5.6 |

| Rat Salivary Gland (Secretion) | Oxotremorine | 28.0 |

Data is representative and illustrates the selectivity profile. Actual values for this compound should be sourced from the primary publication by Naito R, et al. (1998).

Signaling Pathways

M3 Muscarinic Receptor Signaling

The M3 muscarinic receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a physiological response, such as smooth muscle contraction.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize selective M3 muscarinic receptor antagonists like this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for muscarinic receptors.

Materials:

-

Cell membranes expressing recombinant human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS).

-

Test compound: this compound.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Atropine (1 µM).

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of atropine instead of the test compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Turnover Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced production of inositol phosphates, a downstream signaling event of M3 receptor activation.

Materials:

-

Intact cells expressing the human M3 receptor (e.g., CHO-M3 cells).

-

[³H]myo-inositol.

-

Agonist: Carbachol or another suitable muscarinic agonist.

-

Test compound: this compound.

-

Assay buffer containing LiCl (to inhibit inositol monophosphatase).

-

Anion exchange resin (e.g., Dowex AG1-X8).

-

Scintillation fluid.

Procedure:

-

Cell Labeling: Culture cells in a medium containing [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them with assay buffer containing LiCl and varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add the muscarinic agonist to stimulate the M3 receptors and incubate for a further period (e.g., 30-60 minutes).

-

Termination and Lysis: Stop the reaction by adding a solution such as ice-cold trichloroacetic acid to lyse the cells and precipitate macromolecules.

-

Separation: Neutralize the cell lysates and apply them to anion exchange columns. Wash the columns to remove unincorporated [³H]myo-inositol and elute the total [³H]inositol phosphates with a high salt buffer.

-

Quantification: Add the eluate to scintillation fluid and measure the radioactivity.

-

Data Analysis: Plot the amount of [³H]inositol phosphates produced against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound is a promising selective M3 muscarinic receptor antagonist. Its high affinity for the M3 receptor, coupled with its selectivity over the M2 subtype, suggests a potential for high efficacy in treating conditions like overactive bladder while minimizing cardiovascular side effects. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on confirming these findings and further elucidating the in vivo pharmacological profile of this compound.

References

The In Vivo Profile of YM-46303 on Bladder Contraction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-46303 is a muscarinic acetylcholine receptor (mAChR) antagonist with high affinity for M1 and M3 subtypes. Developed by Astellas Pharma, this compound has been investigated for the treatment of urinary incontinence, reaching Phase II clinical trials. The primary mechanism of action for therapeutic agents in this class is the antagonism of M3 muscarinic receptors on the detrusor muscle of the bladder, which are the main mediators of bladder contraction. This technical guide synthesizes the available information on the anticipated in vivo effects of this compound on bladder contraction, based on its pharmacological classification and the established role of M3 receptors in urinary function.

While specific preclinical and clinical data for this compound are not extensively published in the public domain, this document will provide a comprehensive overview of the expected urodynamic effects, the underlying signaling pathways, and the typical experimental protocols used to evaluate such compounds.

Core Concepts: Muscarinic Receptors in Bladder Function

The parasympathetic nervous system plays a crucial role in regulating bladder function, with acetylcholine (ACh) as the primary neurotransmitter responsible for detrusor muscle contraction.[1][2] This action is mediated through muscarinic receptors, of which the M3 subtype is predominantly responsible for direct bladder muscle contraction.[1][3][4] M2 receptors are also present in the bladder in greater numbers, and while they do not directly cause contraction, they are thought to contribute by inhibiting the relaxation signals mediated by β-adrenergic receptors.

Selective M3 muscarinic antagonists like this compound are designed to specifically target the contractile M3 receptors in the bladder, thereby reducing involuntary bladder contractions characteristic of overactive bladder (OAB), while potentially minimizing side effects associated with the blockade of other muscarinic receptor subtypes in the body.

Anticipated In Vivo Effects of this compound on Bladder Contraction

Based on its mechanism of action as a selective M3 antagonist, this compound is expected to exhibit the following effects in in vivo urodynamic studies:

-

Increased Bladder Capacity: By inhibiting basal and involuntary detrusor contractions during the filling phase, this compound would allow the bladder to store a larger volume of urine before reaching the micturition threshold.

-

Reduced Frequency of Micturition: A direct consequence of increased bladder capacity and reduced urgency.

-

Decreased Non-voiding Contractions: In models of bladder overactivity, this compound is expected to suppress spontaneous and non-voiding detrusor contractions.

-

Increased Micturition Threshold Volume and Pressure: The volume and pressure at which a voiding contraction is initiated would likely be elevated.

-

Minimal Effect on Micturition Pressure: As M3 antagonists primarily target involuntary contractions during filling, a well-designed selective agent would ideally have a less pronounced effect on the voluntary voiding contraction, thus avoiding urinary retention.

These expected outcomes are summarized in the table below, which represents typical findings for a selective M3 muscarinic antagonist.

| Urodynamic Parameter | Expected Effect of this compound | Rationale |

| Bladder Capacity | Increase | Inhibition of M3-mediated detrusor muscle tone and involuntary contractions during the filling phase. |

| Micturition Frequency | Decrease | Consequence of increased bladder capacity and reduced urgency signals. |

| Non-voiding Contractions | Decrease | Direct antagonism of aberrant M3 receptor activation responsible for detrusor overactivity. |

| Micturition Threshold Volume | Increase | The bladder can hold more urine before signaling the need to void. |

| Micturition Threshold Pressure | Increase | Higher intravesical pressure is reached before the micturition reflex is triggered. |

| Maximal Micturition Pressure | No significant change or slight decrease | A selective antagonist is expected to have a minimal effect on the main, voluntary voiding contraction to avoid urinary retention. |

| Post-void Residual Volume | No significant change | A key safety indicator; a significant increase would suggest impaired bladder emptying. |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures involved in assessing compounds like this compound, the following diagrams are provided.

Experimental Protocols

The in vivo assessment of compounds like this compound on bladder function typically involves urodynamic studies in conscious, freely moving animal models, often rats or guinea pigs. A common and informative technique is cystometry.

Representative In Vivo Cystometry Protocol:

-

Animal Model: Female Sprague-Dawley rats are often used. Bladder overactivity can be induced by methods such as partial bladder outlet obstruction or intravesical instillation of irritants like acetic acid or cyclophosphamide.

-

Surgical Preparation:

-

Animals are anesthetized.

-

A small incision is made in the abdomen to expose the bladder.

-

A polyethylene catheter with a flared tip is inserted into the dome of the bladder and secured with a purse-string suture.

-

The other end of the catheter is tunneled subcutaneously and externalized at the nape of the neck, where it is sealed.

-

Animals are allowed to recover for several days.

-

-

Cystometric Investigation:

-

On the day of the experiment, the conscious and unrestrained rat is placed in a metabolic cage.

-

The externalized bladder catheter is connected via a T-tube to a pressure transducer and a microinjection pump.

-

The bladder is emptied, and then saline is infused at a constant rate (e.g., 0.05-0.2 mL/min).

-

Intravesical pressure is continuously recorded. Micturition volume is measured by a collector placed under the cage on a balance.

-

After a stabilization period where reproducible micturition cycles are observed, a baseline urodynamic profile is established.

-

-

Drug Administration and Evaluation:

-

This compound (or vehicle control) is administered, typically intravenously, intraperitoneally, or orally.

-

Saline infusion and pressure recording continue.

-

Urodynamic parameters are measured post-administration and compared to the baseline values.

-

Key parameters for analysis include: bladder capacity, micturition pressure, basal pressure, threshold pressure, and the frequency and amplitude of non-voiding contractions.

-

Conclusion

This compound, as a selective M3 muscarinic antagonist, holds therapeutic promise for the treatment of overactive bladder by targeting the primary mechanism of detrusor muscle contraction. While specific in vivo data for this compound is not widely available, its pharmacological profile suggests that it would effectively increase bladder capacity and reduce the frequency of involuntary contractions. The experimental protocols and signaling pathways described herein provide a foundational understanding for the evaluation of such targeted therapies in the field of urology. Further publication of preclinical and clinical data would be necessary to fully elucidate the in vivo effects of this compound on bladder contraction.

References

- 1. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological agents for the treatment of urinary incontinence due to overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. urology-textbook.com [urology-textbook.com]

Methodological & Application

Application Notes and Protocols for YM-46303 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro characterization of YM-46303, a potent and selective M3 muscarinic acetylcholine receptor (mAChR) antagonist. The provided methodologies are based on established assays for similar compounds and are intended to serve as a comprehensive guide for researchers.

Introduction

This compound is a small molecule antagonist of the M3 muscarinic acetylcholine receptor.[1] It exhibits high affinity for the M3 receptor subtype and has been investigated in phase II clinical trials for the treatment of urinary incontinence.[1] Understanding the in vitro pharmacological profile of this compound is crucial for elucidating its mechanism of action and for the development of related compounds. These application notes provide protocols for key in vitro assays to determine the binding affinity and functional antagonism of this compound.

Quantitative Data Summary

A summary of the available quantitative data for this compound is presented in the table below. This table is intended to be populated with data generated from the described experimental protocols.

| Parameter | Receptor Subtype | Value | Units | Reference |

| Binding Affinity (Ki) | M3 | 0.39 | nM | [1] |

| IC50 (Functional Antagonism) | M3 | TBD | nM | - |

| EC50 (Agonist Response) | M3 (for agonist control) | TBD | nM | - |

TBD: To be determined from experimental results.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human M3 muscarinic receptor.

Objective: To measure the competitive displacement of a radiolabeled ligand from the M3 receptor by this compound.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar M3 receptor antagonist radioligand.

-

Competitor: this compound.

-

Positive Control: Atropine or another known M3 antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Cell harvester.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture CHO-K1-hM3 cells to 80-90% confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration using a Bradford or BCA protein assay.

-

Store membrane preparations at -80°C until use.

-

-

Binding Assay:

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 10⁻¹² M to 10⁻⁵ M.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding).

-

50 µL of the this compound dilution or positive control.

-

50 µL of [³H]-NMS at a final concentration close to its Kd (e.g., 0.5-1.0 nM).

-

50 µL of the cell membrane preparation (typically 20-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a GF/C glass fiber filter pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials.

-

Add 5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay

This protocol is designed to measure the functional antagonist activity of this compound by assessing its ability to inhibit agonist-induced calcium mobilization in cells expressing the M3 receptor.

Objective: To determine the IC50 of this compound in inhibiting M3 receptor-mediated intracellular calcium release.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.

-

Agonist: Carbachol or acetylcholine.

-

Antagonist: this compound.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (optional, to prevent dye leakage).

-

Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Preparation:

-

Seed CHO-K1-hM3 cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to form a confluent monolayer.

-

Prepare the Fluo-4 AM loading solution in assay buffer.

-

Remove the culture medium and add the Fluo-4 AM loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

Wash the cells twice with assay buffer to remove excess dye.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a stock solution of the agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80).

-

-

Calcium Flux Measurement:

-

Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes.

-

Measure the baseline fluorescence for a few seconds.

-

Using the integrated fluidic dispenser, add the EC80 concentration of the agonist to all wells.

-

Immediately begin measuring the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (agonist alone).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this document.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Calcium Flux Functional Assay Workflow.

References

Application Notes: Utilizing YM-46303 for the Investigation of Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-46303 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (M3R).[1] M3Rs are predominantly expressed on smooth muscle cells and mediate contractile responses through the Gq/11 protein-coupled signaling pathway.[2] This makes this compound an invaluable pharmacological tool for elucidating the role of M3R signaling in smooth muscle physiology and pathophysiology. These application notes provide detailed protocols for employing this compound in in vitro smooth muscle contraction assays, enabling researchers to investigate agonist-induced contractile mechanisms and to characterize the antagonistic properties of test compounds.

Mechanism of Action: M3 Receptor-Mediated Smooth Muscle Contraction

Smooth muscle contraction initiated by the activation of M3 muscarinic receptors is a critical physiological process. The binding of an agonist, such as acetylcholine or carbachol, to the M3R triggers a cascade of intracellular events culminating in muscle contraction. This compound acts as a competitive antagonist at the M3R, preventing agonist binding and subsequent downstream signaling.

The signaling pathway is initiated by the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a primary trigger for contraction. Calcium ions bind to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Figure 1. M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle.

Data Presentation: Pharmacological Characterization of M3 Receptor Antagonists

| Compound | Receptor Subtype | Tissue Preparation | Agonist | pA2 Value (95% CI) | Selectivity (M3 vs. M2) | Reference |

| SVT-40776 | M3 | Mouse Urinary Bladder | Carbachol | 8.9 (8.7 - 9.1) | 199-fold | [3] |

| SVT-40776 | M2 | Mouse Atria | Carbachol | 6.6 | ||

| Darifenacin | M3 | Mouse Urinary Bladder | Carbachol | 8.4 (8.2 - 8.6) | 14-fold | |

| Solifenacin | M3 | Mouse Urinary Bladder | Carbachol | 7.6 (7.4 - 7.8) | 9-fold | |

| Tolterodine | M3 | Mouse Urinary Bladder | Carbachol | 7.5 (7.3 - 7.7) | Non-selective |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The isolated organ bath technique is the gold standard for studying the contractility of smooth muscle tissues in vitro. The following protocols detail the preparation of smooth muscle strips and the procedure for conducting a cumulative concentration-response curve to a contractile agonist in the presence and absence of this compound.

Experimental Workflow

Figure 2. General Workflow for a Smooth Muscle Contraction Assay.

Protocol 1: Preparation of Isolated Smooth Muscle Strips (e.g., Guinea Pig Bladder)

-

Euthanasia and Tissue Dissection:

-

Humanely euthanize a guinea pig according to institutional guidelines.

-

Immediately excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution.

-

-

Preparation of Krebs-Henseleit Solution (in mM):

-

NaCl: 118.4

-

KCl: 4.7

-

CaCl2: 2.5

-

MgSO4: 1.2

-

KH2PO4: 1.2

-

NaHCO3: 25.0

-

Glucose: 11.7

-

Continuously bubble the solution with 95% O2 / 5% CO2 to maintain a pH of ~7.4.

-

-

Muscle Strip Preparation:

-

Carefully remove any adhering fat and connective tissue from the bladder.

-

Open the bladder and gently remove the urothelium by scraping.

-

Cut longitudinal smooth muscle strips (approximately 10 mm long and 2-3 mm wide) from the bladder body.

-

Tie silk sutures to both ends of each muscle strip.

-

Protocol 2: Isolated Organ Bath Assay for Smooth Muscle Contraction

-

System Setup:

-

Prepare a water-jacketed organ bath system maintained at 37°C.

-

Fill the organ baths with Krebs-Henseleit solution and continuously aerate with 95% O2 / 5% CO2.

-

Calibrate the isometric force transducers according to the manufacturer's instructions.

-

-

Tissue Mounting and Equilibration:

-

Mount the prepared smooth muscle strips in the organ baths. Attach one end to a fixed hook and the other to the isometric force transducer.

-

Apply an initial resting tension of approximately 1 gram (10 mN) to each strip.

-

Allow the tissues to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes and readjusting the tension as necessary.

-

-

Viability Test:

-

After equilibration, assess the viability of each strip by inducing a contraction with a high potassium (K+) solution (e.g., 80 mM KCl, prepared by substituting an equimolar amount of NaCl with KCl in the Krebs-Henseleit solution).

-

Once a stable contraction is achieved, wash the tissues with normal Krebs-Henseleit solution until the tension returns to the baseline.

-

-

Antagonist Incubation:

-

For antagonist-treated groups, add the desired concentration of this compound to the organ bath.

-

For the control group, add the equivalent volume of vehicle.

-

Incubate the tissues with this compound or vehicle for a predetermined period (e.g., 30 minutes) to allow for receptor binding equilibrium.

-

-

Cumulative Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).

-

Start with a low concentration of the agonist and incrementally increase the concentration in a logarithmic fashion (e.g., 1 nM to 100 µM) once the response to the previous concentration has reached a plateau.

-

Record the contractile force at each agonist concentration.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by the high K+ solution or the maximal response to the agonist in the control curve.

-

Plot the concentration-response curves (log[agonist] vs. response).

-

To determine the pA2 value for this compound, perform Schild analysis. This involves constructing multiple agonist concentration-response curves in the presence of at least three different concentrations of this compound.

-

Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).

-

Plot log(DR-1) against the log of the molar concentration of this compound. The x-intercept of the resulting linear regression is the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

-

Summary of Expected Results

The following table illustrates the expected format for presenting the results from a Schild analysis to determine the pA2 value of an antagonist.

| Antagonist Concentration (M) | Log [Antagonist] | EC50 of Agonist (M) | Dose Ratio (DR) | Log (DR-1) |

| 0 (Control) | - | 1.0 x 10⁻⁷ | 1 | - |

| 1 x 10⁻⁹ | -9.0 | 3.0 x 10⁻⁷ | 3 | 0.30 |

| 1 x 10⁻⁸ | -8.0 | 1.1 x 10⁻⁶ | 11 | 1.00 |

| 1 x 10⁻⁷ | -7.0 | 1.0 x 10⁻⁵ | 101 | 2.00 |

From the Schild plot of this hypothetical data, the pA2 value would be approximately 9.0, and the slope would be close to 1, indicating competitive antagonism.

Conclusion

This compound is a powerful tool for investigating M3 muscarinic receptor function in smooth muscle. The protocols and data presentation formats outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in smooth muscle contraction assays. Rigorous experimental design and data analysis, such as Schild analysis, will yield valuable insights into the pharmacology of muscarinic receptors and the mechanisms of smooth muscle contractility.

References

- 1. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for YM-46303 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-46303 is a potent and selective antagonist of the M3 and M1 muscarinic acetylcholine receptors (mAChRs). Its selectivity for the M3 receptor subtype, which is predominantly expressed in the smooth muscle of the urinary bladder, makes it a valuable research tool for studying bladder function and a potential therapeutic agent for overactive bladder (OAB). Preclinical evidence in rats suggests that this compound is approximately ten times more potent than oxybutynin in inhibiting reflex-evoked rhythmic bladder contractions and exhibits a five-fold greater selectivity for the urinary bladder over salivary glands, indicating a potentially favorable side-effect profile.

These application notes provide a comprehensive overview of recommended dosages, experimental protocols, and the underlying signaling pathways relevant to the in vivo study of this compound in animal models of bladder function.

Quantitative Data Summary

Due to the limited publicly available data on this compound, the following table provides a summary of dosages for comparable M3 muscarinic receptor antagonists used in rat models of bladder function. This information can serve as a starting point for dose-ranging studies with this compound. It is recommended to perform initial dose-finding experiments to determine the optimal dose for a specific animal model and experimental endpoint.

| Compound | Animal Model | Route of Administration | Dosage Range | Key Findings |

| Oxybutynin | Conscious Rats | Intravenous (i.v.) | 1 mg/kg | Decreased micturition pressure with no significant change in bladder volume capacity.[1] |

| Conscious Rats | Oral (p.o.) | 1 - 3 mg/kg | Dose-dependent decrease in micturition pressure; no significant change in bladder volume capacity.[1] | |

| Solifenacin | Sprague-Dawley Rats | Intra-arterial (i.a.) | 1 x 10⁻⁵ - 1 x 10⁻¹ mg/kg | Dose-dependent increase in bladder compliance.[2] |

| Sprague-Dawley Rats | Oral (p.o.) | 10 mg/kg/day (in juvenile mice) | Well-tolerated in juvenile mice.[3] | |

| Darifenacin | Rats & Rabbits | Not specified | Up to 50 mg/kg/day (rats) & 30 mg/kg/day (rabbits) | Used in non-teratogenic studies.[4] |

Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at the M3 muscarinic receptor. In the urinary bladder, stimulation of M3 receptors by acetylcholine, released from parasympathetic nerves, initiates a signaling cascade that leads to detrusor smooth muscle contraction. This compound blocks this pathway, resulting in bladder relaxation.

Caption: M3 Muscarinic Receptor Signaling Pathway and Site of this compound Action.

Experimental Protocols

In Vivo Assessment of Bladder Activity in Anesthetized Rats (Cystometry)

This protocol is designed to measure urodynamic parameters in response to this compound administration in anesthetized rats.

Materials:

-

This compound

-

Vehicle (e.g., saline, distilled water with appropriate solubilizing agents)

-

Anesthetic (e.g., urethane, 1.2 g/kg, subcutaneous)

-

Female Sprague-Dawley rats (200-250 g)

-

Bladder catheter (PE-50 tubing)

-

Infusion pump

-

Pressure transducer

-

Data acquisition system

-

Surgical instruments

Procedure:

-

Anesthetize the rat with urethane.

-

Make a midline abdominal incision to expose the urinary bladder.

-

Insert a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.

-

Externalize the catheter and close the abdominal incision.

-

Connect the bladder catheter to a three-way stopcock, which is connected to an infusion pump and a pressure transducer.

-

Begin a continuous infusion of saline into the bladder at a constant rate (e.g., 0.1-0.3 ml/min) to induce rhythmic bladder contractions.

-

Record baseline bladder activity for at least 30 minutes to ensure stabilization.

-

Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral).

-

Continue to record bladder pressure for a predetermined period (e.g., 60-120 minutes) post-administration.

Data Analysis: Analyze the following urodynamic parameters:

-

Micturition Pressure/Peak Bladder Pressure: The maximum pressure reached during a voiding contraction.

-

Bladder Capacity: The volume of saline infused to elicit a voiding contraction.

-

Intercontraction Interval: The time between two consecutive voiding contractions.

-

Basal Pressure: The pressure in the bladder between contractions.

Caption: Experimental Workflow for Rat Cystometry.

Reflexly-Evoked Rhythmic Bladder Contraction Model

This model is particularly useful for assessing the efficacy of compounds that modulate the micturition reflex.

Materials:

-

Same as for cystometry.

-

Stimulating electrodes.

Procedure:

-

Follow steps 1-5 of the cystometry protocol.

-

To evoke reflex bladder contractions, the bladder is expanded by infusing saline until rhythmic micturition contractions are established.

-

Alternatively, electrical stimulation of afferent nerves, such as the pelvic or pudendal nerve, can be used to evoke bladder contractions.

-

Once stable rhythmic contractions are achieved, administer this compound or vehicle.

-

Record the changes in the frequency and amplitude of the evoked contractions.

Data Analysis:

-

Inhibition of Contraction Amplitude: Calculate the percentage decrease in the amplitude of evoked contractions after drug administration.

-

Inhibition of Contraction Frequency: Calculate the percentage increase in the interval between evoked contractions.

Formulation and Administration

Formulation: The formulation of this compound will depend on the chosen route of administration. For intravenous administration, this compound should be dissolved in a sterile, isotonic saline solution. For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethyl cellulose. It is crucial to determine the solubility and stability of this compound in the chosen vehicle prior to in vivo studies.